molecular formula C22H28FN3O2S B10879918 1-(1-Benzylpiperidin-4-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine

1-(1-Benzylpiperidin-4-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No.: B10879918
M. Wt: 417.5 g/mol
InChI Key: VFWJQQZEUARJDI-UHFFFAOYSA-N
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Description

1-(1-BENZYL-4-PIPERIDYL)-4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINE is a complex organic compound that features both piperidine and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-BENZYL-4-PIPERIDYL)-4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Benzyl Group: Benzylation of the piperidine ring can be achieved using benzyl halides under basic conditions.

    Formation of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Attachment of the Fluorophenylsulfonyl Group: This step might involve sulfonylation reactions using fluorophenylsulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-BENZYL-4-PIPERIDYL)-4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and fluorophenylsulfonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce deoxygenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: In studies of receptor binding and enzyme inhibition.

    Medicine: Potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: As an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(1-BENZYL-4-PIPERIDYL)-4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINE would depend on its specific biological target. It might interact with receptors or enzymes, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction pathways, neurotransmitter release, or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Benzyl-4-piperidyl)-4-phenylpiperazine: Lacks the fluorophenylsulfonyl group.

    1-(1-Benzyl-4-piperidyl)-4-(4-chlorophenyl)sulfonylpiperazine: Contains a chlorophenylsulfonyl group instead of a fluorophenylsulfonyl group.

    1-(1-Benzyl-4-piperidyl)-4-(4-methylphenyl)sulfonylpiperazine: Contains a methylphenylsulfonyl group instead of a fluorophenylsulfonyl group.

Uniqueness

The presence of the fluorophenylsulfonyl group in 1-(1-BENZYL-4-PIPERIDYL)-4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINE may confer unique properties, such as increased lipophilicity or specific binding interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H28FN3O2S

Molecular Weight

417.5 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-(4-fluorophenyl)sulfonylpiperazine

InChI

InChI=1S/C22H28FN3O2S/c23-20-6-8-22(9-7-20)29(27,28)26-16-14-25(15-17-26)21-10-12-24(13-11-21)18-19-4-2-1-3-5-19/h1-9,21H,10-18H2

InChI Key

VFWJQQZEUARJDI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4

Origin of Product

United States

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